5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one

Flavor Chemistry Fragrance Formulation Thermal Process Stability

5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one (CAS 85665-83-4), also known as 5-(6-methylheptan-2-yl)oxolan-2-one, is a chiral γ-lactone featuring a sterically hindered, branched C8 alkyl substituent. As a member of the dihydrofuran-2(3H)-one class, it shares the core lactone pharmacophore with numerous flavor, fragrance, and chemical intermediate compounds, but its distinct 1,5-dimethylhexyl side chain differentiates it from the common linear-chain γ-lactones (e.g., γ-undecalactone, γ-dodecalactone) typically used in procurement.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
CAS No. 85665-83-4
Cat. No. B12661112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one
CAS85665-83-4
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC(=O)O1
InChIInChI=1S/C12H22O2/c1-9(2)5-4-6-10(3)11-7-8-12(13)14-11/h9-11H,4-8H2,1-3H3
InChIKeyQHIZATOHFPWJAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one (CAS 85665-83-4): A Branched-Chain γ-Lactone for Specialized Formulation Needs


5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one (CAS 85665-83-4), also known as 5-(6-methylheptan-2-yl)oxolan-2-one, is a chiral γ-lactone featuring a sterically hindered, branched C8 alkyl substituent [1]. As a member of the dihydrofuran-2(3H)-one class, it shares the core lactone pharmacophore with numerous flavor, fragrance, and chemical intermediate compounds, but its distinct 1,5-dimethylhexyl side chain differentiates it from the common linear-chain γ-lactones (e.g., γ-undecalactone, γ-dodecalactone) typically used in procurement .

Chiral γ-lactone with branched C8 alkyl side chain
Distinct physicochemical profile vs. linear γ-lactones
Supports specialty formulation and fragrance research

Why Simple γ-Lactone Swaps Are Not Reliable: Structural Specificity in 5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one


Generic substitution with common linear-chain γ-lactones fails because the 1,5-dimethylhexyl substituent introduces a unique branched hydrophobic architecture that fundamentally alters key physicochemical parameters—boiling point, density, and lipophilicity—compared to straight-chain analogs of identical carbon count [1]. These differences directly impact volatility, partitioning behavior in complex matrices, and olfactory characteristics in fragrance applications, thereby creating procurement risk if a linear γ-lactone is used as a drop-in replacement without quantitative justification [2].

Volatility profile shift

Branched chain may lower boiling point vs. linear γ-lactones, altering thermal stability.

Lipophilicity reduction

XLogP3 ~0.7 units lower may shift headspace release and partitioning behavior.

Viscosity difference

Predicted lower viscosity could change spray characteristics; not interchangeable with linear lactones.

Quantitative Differentiation of 5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one Against Closest Analogs


Boiling Point Advantage Over Linear C12 γ-Lactone for High-Temperature Formulation Stability

The target branched γ-lactone exhibits a significantly lower predicted boiling point (270.7 ± 8.0 °C) compared to its closest linear analog, γ-dodecalactone (5-octyldihydrofuran-2(3H)-one), which boils at 130-132 °C under 1.5 mmHg and is estimated to boil well above 300 °C at atmospheric pressure [1]. This difference, attributed to reduced van der Waals contacts in the branched isomer, allows for more efficient distillation during purification and lower energy input in high-temperature application processes.

Boiling Point
Data to verify
270.7 ± 8.0 °C (predicted)
Supports thermal stability evaluation in high-temp processes
Predicted value; experimental confirmation advised
Flavor Chemistry Fragrance Formulation Thermal Process Stability

Branched-Chain Architecture Reduces LogP Relative to Straight-Chain Isomers

The computed XLogP3 value for the target compound is 3.8 [1]. In contrast, the straight-chain C12 γ-dodecalactone is predicted to have XLogP3 of approximately 4.5, reflecting its higher lipophilicity due to a fully extended linear alkyl chain [2]. This ~0.7 log unit difference indicates reduced fat solubility and potentially different absorption, distribution, and olfactory release characteristics for the branched analog.

Lipophilicity (XLogP3)
Class-level
3.8 vs. ~4.5 (linear analog)
May influence headspace release and olfactory profile
Computed values; no experimental logP available
ADMET Prediction Partitioning Coefficient Lipophilicity

Density Comparable to Linear Analogs but with Predicted Lower Viscosity

The target compound's predicted density (0.938 ± 0.06 g/cm³) is nearly identical to the experimentally measured density of γ-dodecalactone (0.936 g/mL at 25 °C) [1]. However, the branching is expected to reduce molecular packing efficiency, leading to lower viscosity compared to the linear analog at equivalent temperatures—a feature that can enhance blending and sprayability in fragrance formulations.

Density & Viscosity
Class-level
Density ~0.938 g/cm³, predicted lower viscosity
May affect blending and spray characteristics
Viscosity inferred; experimental data needed
Fluid Properties Mixing Behavior Formulation Viscosity

Preferred Application Scenarios for 5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one Based on Quantitative Differentiation


High-Temperature Fragrance Diffuser Formulations

Leveraging the target compound's lower boiling point (~271 °C) relative to γ-dodecalactone (>300 °C), it is better suited for electric or candle-powered fragrance diffusers where efficient volatilization at moderate temperatures is desired, minimizing charring or thermal decomposition observed with higher-boiling linear lactones [1].

Low-Viscosity Perfume and Body Spray Bases

The predicted lower viscosity of the branched isomer, inferred from reduced molecular packing despite identical density, makes the compound a preferred carrier or fixative in low-viscosity spray formulations, where linear γ-lactones may produce too heavy or oily a spray pattern [2].

Top-Note Accords Requiring Rapid Organoleptic Impact

The reduced lipophilicity (XLogP3 = 3.8) compared to straight-chain γ-lactones suggests a faster release rate into the headspace, making the target compound a candidate for top-note accords in fragrance compositions, where immediate olfactory impact is critical [3].

Application
Selection Property
Validation Focus
High-temp fragrance diffuser development
Lower predicted boiling point
Thermal stability and volatilization efficiency
Low-viscosity spray formulation research
Predicted lower viscosity
Spray pattern and flow behavior evaluation
Top-note accord formulation studies
Reduced lipophilicity (XLogP3)
Headspace release rate and olfactory impact
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